2H-Pyran-4-ol, tetrahydro-2-(tetrahydro-3-furanyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

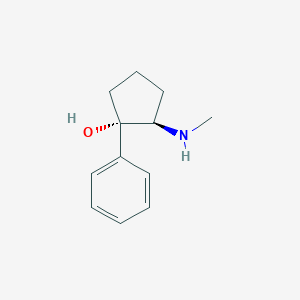

“2H-Pyran-4-ol, tetrahydro-2-(tetrahydro-3-furanyl)-” is a chemical compound with the molecular formula C5H10O2 . It is also known by other names such as Tetrahydro-4H-pyran-4-ol and tetrahydro-2H-pyran-4-ol .

Molecular Structure Analysis

The molecular structure of “2H-Pyran-4-ol, tetrahydro-2-(tetrahydro-3-furanyl)-” consists of a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms .

Physical And Chemical Properties Analysis

The molecular weight of “2H-Pyran-4-ol, tetrahydro-2-(tetrahydro-3-furanyl)-” is 102.1317 . Other physical and chemical properties are not specified in the search results.

Applications De Recherche Scientifique

Monoamine Transport Inhibition

The compound has been a focus in studies examining its potential as a monoamine transport inhibitor, potentially offering therapeutic properties for conditions such as depression. Research has shown that analogues of 2H-Pyran-4-ol can exhibit significant inhibition of monoamine transporters like dopamine, serotonin, and norepinephrine transporters in the brain. For instance, certain compounds demonstrated potential antidepressant properties in animal models, indicated by decreased immobility in drug-treated rats compared to controls (Santra et al., 2012).

Antitumor and Immunomodulatory Effects

Compounds related to 2H-Pyran-4-ol have been studied for their antitumor activities and effects on immune cells, such as macrophages and natural killer (NK) cells. For instance, derivatives of tetrahydro-2-furanyl and tetrahydro-2-pyranyl ethers of β-D-glucans demonstrated the ability to enhance macrophage tumoricidal activity and augment NK cell activity, correlating with their antitumor activities against various cancers (Uchida & Sasaki, 1983).

Adjuvant in Chemotherapy

Studies have explored the role of pyran copolymers as adjuvants in chemotherapy. For example, Pyran copolymer, a polyanion with interferon-inducing and macrophage-stimulating properties, has been investigated as a potential antitumor agent. It was found to be effective as an adjuvant to chemotherapy against murine leukemia and solid tumors, suggesting its potential to enhance the efficacy of chemotherapeutic regimens (Mohr et al., 1975).

Phosphodiesterase Inhibition

2H-Pyran-4-ol derivatives have also been identified as phosphodiesterase inhibitors. Such inhibitors can have implications for enhancing synaptic plasticity and cognitive functions. For instance, one study identified a potent and selective phosphodiesterase 9 inhibitor that significantly improved cognitive performance in rodent models, indicating potential applications in conditions like Alzheimer's disease (Hutson et al., 2011).

Propriétés

IUPAC Name |

2-(oxolan-3-yl)oxan-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-8-2-4-12-9(5-8)7-1-3-11-6-7/h7-10H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRAOTPRRQFMRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1O)C2CCOC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Pyran-4-ol, tetrahydro-2-(tetrahydro-3-furanyl)- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2463105.png)

![N-(4-fluorophenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2463108.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methoxy-2-methylphenyl)piperidine-4-carboxamide](/img/structure/B2463109.png)

![2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2463111.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2463115.png)

![N-(1-cyanocyclopentyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2463117.png)

![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2463118.png)

![2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2463120.png)